molecular formula C8H16N2O3S B7976713 (2S)-2-[[(2R)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]propanoate

(2S)-2-[[(2R)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]propanoate

Cat. No.: B7976713
M. Wt: 220.29 g/mol
InChI Key: JHKXZYLNVJRAAJ-NTSWFWBYSA-N
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Description

The compound with the identifier “(2S)-2-[[(2R)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]propanoate” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds

Preparation Methods

The synthesis of (2S)-2-[[(2R)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]propanoate involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials. These reactions may include condensation, cyclization, and functional group transformations.

    Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained with high purity and yield.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of catalysts and solvents may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

(2S)-2-[[(2R)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-[[(2R)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]propanoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the creation of more complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It may act as an inhibitor or activator of specific enzymes or receptors.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases. It may exhibit pharmacological activities like anti-inflammatory, antimicrobial, or anticancer effects.

    Industry: this compound is utilized in industrial processes, including the manufacture of specialty chemicals, polymers, and materials. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2R)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal applications, this compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Properties

IUPAC Name

(2S)-2-[[(2R)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-5(8(12)13)10-7(11)6(9)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKXZYLNVJRAAJ-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])NC(=O)C(CCSC)[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)[O-])NC(=O)[C@@H](CCSC)[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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